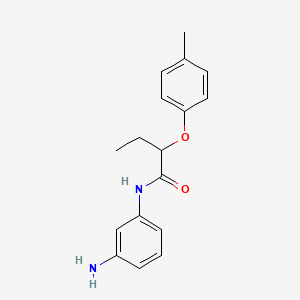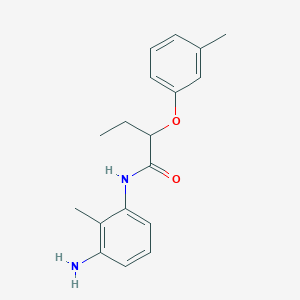![molecular formula C7H10ClN3O2 B1389978 Chlorhydrate de 5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1185304-70-4](/img/structure/B1389978.png)
Chlorhydrate de 5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic chemical compound known for its diverse applications in medicinal chemistry and industrial processes. This compound, due to its unique structure, serves as a key intermediate in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
In Chemistry: This compound is a versatile intermediate in synthetic organic chemistry, aiding in the creation of complex molecular architectures.
In Biology and Medicine: In medicinal chemistry, it serves as a scaffold for developing pharmaceutical agents, particularly those with potential antiviral, antibacterial, or anti-inflammatory properties. Its derivatives are studied for their efficacy against various diseases.
In Industry: Industrially, it is used in the manufacture of specialty chemicals and as a starting material for more complex molecules used in chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of mTOR and PI3 kinases leads to a decrease in the phosphorylation of downstream proteins, thereby affecting the signaling pathways they regulate .
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting mTOR and PI3 kinases, the compound can potentially downregulate this pathway, leading to reduced cell growth and proliferation .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound can lead to a decrease in cell growth and proliferation, particularly in cancer cells where these pathways are often overactivated . This could potentially lead to a reduction in tumor size and growth rate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and how well it can interact with its target. For instance, the compound’s stability is indicated by its decomposition temperature of 206-211 °C . .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of extracellular signal-regulated kinases (Erks), specifically Erk2 . This interaction leads to the inhibition of phospho-RSK levels in HepG2 cells and tumor xenografts . The compound’s ability to inhibit specific kinases makes it a valuable tool in studying cell signaling pathways and potential therapeutic applications.
Cellular Effects
The effects of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to inhibit Erk2, leading to a reduction in phospho-RSK levels in HepG2 cells . This inhibition affects cell proliferation and survival, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2, a key enzyme in the MAPK/ERK signaling pathway . By binding to Erk2, the compound prevents its activation and subsequent phosphorylation of downstream targets such as RSK. This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as inert atmosphere and temperatures between 2-8°C . Its degradation over time can impact its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role as an Erk2 inhibitor suggests that it may influence metabolic flux and metabolite levels in cells
Transport and Distribution
The transport and distribution of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride within cells and tissues are essential for understanding its bioavailability and efficacy. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . Studying these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can help elucidate its mechanism of action and potential effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may start with the condensation of pyrimidine derivatives with ketones or aldehydes, followed by intramolecular cyclization.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized synthetic routes to maximize yield and purity. Large-scale synthesis involves continuous flow chemistry and advanced catalysis techniques to ensure efficiency. The reaction conditions are strictly controlled to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions such as oxidation, reduction, and substitution. For example, oxidation reactions can introduce different functional groups, altering its biological activity. Reduction reactions are often used to simplify its structure or modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as thionyl chloride.
Major Products Formed: The products formed from these reactions are typically derivatives with altered electronic properties, impacting their reactivity and potential applications. For instance, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce halides or other functional groups.
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidine derivatives
Tetrahydroisoquinoline compounds
Dihydropyrimidine analogs
These compounds share structural similarities and often exhibit comparable reactivity patterns, yet each possesses unique properties that can be exploited in different contexts.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSICRFBUVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)





![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)



![3-[(2-Methylbenzyl)oxy]piperidine](/img/structure/B1389911.png)



